molecular formula C12H18O7 B14470941 Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate CAS No. 65211-90-7

Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate

Cat. No.: B14470941
CAS No.: 65211-90-7
M. Wt: 274.27 g/mol
InChI Key: BOWUMSHAJROGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate is a chemical compound with the molecular formula C12H18O6. It is known for its unique structure, which includes two carbonate groups connected by a but-2-ene-4,1-diyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate typically involves the reaction of dimethyl carbonate with but-2-ene-4,1-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the biscarbonate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonates and carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate involves its interaction with molecular targets through its carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate is unique due to its specific but-2-ene-4,1-diyl linkage, which imparts distinct chemical properties and reactivity compared to other biscarbonates. This uniqueness makes it valuable in specialized applications and research .

Properties

CAS No.

65211-90-7

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

4-(4-methoxycarbonyloxybut-2-enoxy)but-2-enyl methyl carbonate

InChI

InChI=1S/C12H18O7/c1-15-11(13)18-9-5-3-7-17-8-4-6-10-19-12(14)16-2/h3-6H,7-10H2,1-2H3

InChI Key

BOWUMSHAJROGEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CCOCC=CCOC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.